molecular formula C14H21BrN2O2 B14160708 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol CAS No. 7042-81-1

1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B14160708
CAS No.: 7042-81-1
M. Wt: 329.23 g/mol
InChI Key: PVEJGXRWOCJHPD-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that features a bromophenoxy group and a methylpiperazinyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the following steps:

    Formation of 2-Bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst.

    Etherification: The 2-bromophenol is then reacted with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form the bromophenoxypropanol intermediate.

    Nucleophilic Substitution: The intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like LiAlH4.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols)

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Dehalogenated products

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as receptor binding or enzyme inhibition.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, altering their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the piperazine moiety might interact with polar or charged regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.

    1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.

    1-(2-Iodophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity in biological systems.

Properties

CAS No.

7042-81-1

Molecular Formula

C14H21BrN2O2

Molecular Weight

329.23 g/mol

IUPAC Name

1-(2-bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C14H21BrN2O2/c1-16-6-8-17(9-7-16)10-12(18)11-19-14-5-3-2-4-13(14)15/h2-5,12,18H,6-11H2,1H3

InChI Key

PVEJGXRWOCJHPD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=CC=C2Br)O

Origin of Product

United States

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